N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazole ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Coupling of the Thiazole and Thiophene Rings: This step often involves palladium-catalyzed cross-coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]benzamide
- N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Uniqueness
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development.
Properties
CAS No. |
828921-07-9 |
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Molecular Formula |
C12H12ClN3OS2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12ClN3OS2/c13-9-11(16-5-1-2-6-16)19-12(14-9)15-10(17)8-4-3-7-18-8/h3-4,7H,1-2,5-6H2,(H,14,15,17) |
InChI Key |
FMESTDDQASOFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
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